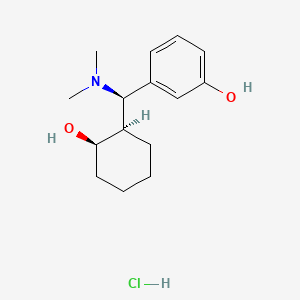

Ciramadol hydrochloride

描述

Historical Context of Analgesic Research and Development

The quest for effective pain relief is a foundational element of medicine, with historical records from ancient civilizations documenting the use of substances like opium from the poppy plant (Papaver somniferum). frontiersin.orgacs.org For millennia, the therapeutic benefits of opium were valued, but its deleterious effects were also recognized, driving a continuous search for better alternatives. frontiersin.org The modern era of analgesic research began in 1803 with the isolation of morphine, which introduced the concept of "analgesia" into the scientific lexicon. acs.org

The 20th century saw a surge in the development of synthetic analgesics, spurred by an increased understanding of chemical structures and physiological mechanisms. acs.orgnih.gov Despite significant research efforts and an exponential growth in publications related to pain, truly novel breakthroughs have been rare. nih.gov Morphine and aspirin, both over a century old, continue to be benchmark analgesics, highlighting the persistent challenges in developing new drugs that offer superior efficacy without significant adverse effects. nih.gov The primary goal has consistently been to separate the desired analgesic effects from the undesirable side effects, such as addiction and respiratory depression, a challenge that has fueled thousands of years of medical and chemical research. frontiersin.org

Evolution of Opioid Receptor Ligand Chemistry

The scientific understanding of how opioids exert their effects has evolved significantly over time. Initially, it was assumed that a single, common opioid receptor was responsible for the actions of morphine and other synthetic opioids. frontiersin.org However, through detailed examination of structure-activity relationships, spatial geometry, and the varying pharmacological effects of different ligands, the concept of multiple opioid receptor subtypes emerged. frontiersin.orgnih.gov

The modern era of opioid research was launched in the early 1970s with the definitive identification of opioid receptors in the brain using radiolabeled ligands. nih.govwikipedia.org This was followed by the discovery of endogenous opioid peptides, such as enkephalins and endorphins. frontiersin.org Pharmacological studies distinguished three main classes of opioid receptors: mu (μ), delta (δ), and kappa (κ), named after the first ligands shown to bind to them (morphine, mouse vas deferens tissue, and ketocyclazocine, respectively). frontiersin.orgwikipedia.org The development of mixed agonist-antagonist compounds, such as nalorphine, which acts as an antagonist at μ-receptors and an agonist at κ-receptors, was pivotal in solidifying the concept of receptor subtypes. nih.gov This advancement paved the way for the design of ligands with more complex and potentially safer pharmacological profiles. frontiersin.orgnih.gov

Positioning of Ciramadol (B49922) Hydrochloride within Benzylamine (B48309) Analgesics Research

Ciramadol hydrochloride belongs to the chemical class of benzylamine analgesics. smolecule.comnih.gov This group of compounds has been investigated for its potential as pain-relieving agents. acs.org Ciramadol is structurally related to other well-known benzylamine analgesics like tramadol (B15222) and venlafaxine. smolecule.comwikipedia.orgnih.gov The defining characteristic of Ciramadol within this class is its specific interaction with opioid receptors.

It functions as a partial agonist at the μ-opioid receptor, meaning it binds to and activates the receptor but to a lesser degree than a full agonist like morphine. smolecule.com Simultaneously, it exhibits antagonist properties, which can block or dampen the receptor's full activation. smolecule.com This mixed agonist-antagonist profile is a key feature that distinguishes it from many other opioids. Research has also indicated that Ciramadol has antagonist activity at kappa receptors. smolecule.com This dual action was investigated for its potential to provide pain relief while mitigating some of the more severe side effects associated with full opioid agonists. smolecule.com

Rationale for Continued Academic Investigation into this compound

The primary rationale for the academic investigation of this compound stems from its unique mechanism of action as a mixed μ-opioid agonist-antagonist. smolecule.comwikipedia.orgncats.io This profile suggested it could offer effective analgesia with a "ceiling effect," meaning that beyond a certain point, increases in the dose would not lead to greater respiratory depression, a major risk with conventional opioids. smolecule.comwikipedia.orgjournals.co.za Furthermore, its antagonist properties were thought to confer a lower potential for abuse and dependence. wikipedia.orgncats.io

Preclinical studies in rodents and primates indicated that Ciramadol was an effective analgesic. journals.co.za Subsequent clinical trials in the 1980s explored its efficacy for postoperative pain, where it was compared against other analgesics like codeine, pentazocine (B1679294), and aspirin. journals.co.zanih.govncats.io While some studies showed it to be an effective analgesic with negligible side effects, others found its performance to be mixed. smolecule.comnih.gov Despite not becoming a widely used clinical drug, Ciramadol remains a valuable tool in academic research. It serves as a reference compound for studying the complex pharmacology of opioid receptors and informs the design of new analgesics with potentially safer profiles.

Research Data on this compound

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol hydrochloride | smolecule.com, drugfuture.com |

| Developmental Code | WY-15,705 | smolecule.com, wikipedia.org, drugfuture.com |

| CAS Number | 63323-46-6 | drugfuture.com |

| Molecular Formula | C15H23NO2·HCl | drugfuture.com |

| Molecular Weight | 285.81 g/mol | journals.co.za, drugfuture.com |

| Melting Point | 249-250 °C | journals.co.za |

| Appearance | White, odourless powder | journals.co.za |

| Solubility in Water | > 400 mg/mL | journals.co.za |

| pKa Values | 7.6 and 9.7 | journals.co.za |

Summary of Key Research Findings

| Study Focus | Key Findings | Source(s) |

| Mechanism of Action | Acts as a mixed agonist-antagonist at the μ-opioid receptor and an antagonist at the kappa receptor. | smolecule.com |

| Analgesic Efficacy (Preclinical) | Effective analgesic in rodents and primates with a potency approximately three times that of morphine sulphate. | journals.co.za |

| Analgesic Efficacy (Post-Episiotomy Pain) | A single oral dose (30 mg or 60 mg) provided a significantly better analgesic effect than placebo and 60 mg of codeine. | nih.gov |

| Analgesic Efficacy (Postoperative Pain) | In a study with 180 patients, Ciramadol (20 mg and 60 mg) was found to be as effective as codeine (60 mg). | journals.co.za, nih.gov |

| Analgesic Efficacy (Postoperative Pain) | A 30 mg dose of Ciramadol was generally more effective than a 60 mg dose and showed significantly higher efficacy scores than pentazocine 50 mg and placebo. | ncats.io, ncats.io |

| Respiratory Effects | Studies suggested that Ciramadol is free of significant respiratory depressant properties in humans. | journals.co.za |

| Addiction Potential | Showed an apparent absence of addiction potential in monkeys. | journals.co.za |

属性

CAS 编号 |

63323-46-6 |

|---|---|

分子式 |

C15H24ClNO2 |

分子量 |

285.81 g/mol |

IUPAC 名称 |

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18;/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3;1H/t13-,14+,15-;/m0./s1 |

InChI 键 |

XBNIHQOJYIOGEU-HWKASLJMSA-N |

SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O.Cl |

手性 SMILES |

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O.Cl |

规范 SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O.Cl |

其他CAS编号 |

63323-46-6 |

相关CAS编号 |

51356-59-3 (Parent) |

同义词 |

1-cis-2-(alpha-dimethylamino-m-hydroxybenzyl)cyclohexanol.HCl ciramadol ciramadol hydrochloride ciramadol, (1R-1alpha(R*),2alpha)-isomer Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1alpha(R*),2alpha)-(-)- Wy-15,705 |

产品来源 |

United States |

Chemical Synthesis and Stereochemical Aspects of Ciramadol Hydrochloride

Stereochemical Control and Characterization

Resolution of Isomers and Enantiomeric Purity Assessment

The synthesis of Ciramadol (B49922) typically results in a racemic mixture of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is essential to isolate the pharmacologically active isomer. A common and historically significant method for resolving racemic amines like Ciramadol is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This process involves reacting the racemic base with an enantiomerically pure chiral acid. libretexts.org

For Ciramadol, a suitable chiral resolving agent is tartaric acid. wikipedia.orgrasayanjournal.co.in The reaction of racemic Ciramadol with an enantiopure form of tartaric acid, such as (+)-tartaric acid, yields a mixture of two diastereomeric salts: ((+)-Ciramadol)-(+)-tartrate and ((-)-Ciramadol)-(+)-tartrate. These diastereomers exhibit different physical properties, most notably solubility. libretexts.org This difference allows for their separation by fractional crystallization. libretexts.orglibretexts.org Typically, the less soluble diastereomeric salt will crystallize out of the solution first, allowing for its isolation. Subsequent treatment of the separated diastereomeric salt with a base will regenerate the free amine, now as a single, pure enantiomer. The more soluble diastereomer remains in the mother liquor and can be processed separately to recover the other enantiomer.

Once the desired enantiomer is isolated, its enantiomeric purity must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most prevalent and reliable method for this purpose. chromatographyonline.comjsmcentral.org Chiral HPLC columns are packed with a stationary phase that is itself chiral, allowing for differential interaction with the two enantiomers. chromatographyonline.com This leads to different retention times for each enantiomer, enabling their separation and quantification. jsmcentral.org The enantiomeric purity is typically determined by calculating the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks in the chromatogram. chromatographyonline.com

For the assessment of enantiomeric purity, a validated chiral HPLC method would be employed. The table below outlines typical parameters for such a method, though specific conditions would be optimized for Ciramadol hydrochloride.

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a basic additive like diethylamine (B46881) to improve peak shape. |

| Detection | UV spectrophotometry at a wavelength where Ciramadol exhibits strong absorbance. |

| Flow Rate | Optimized for the best separation efficiency and analysis time. |

| Quantification | The peak area of the undesired enantiomer is compared to the total peak area of both enantiomers to determine the enantiomeric excess (e.e.) or purity. |

Other techniques for assessing enantiomeric purity include capillary electrophoresis with chiral selectors and the use of chiral derivatizing agents followed by analysis on a standard achiral HPLC column. chromatographyonline.commdpi.com

Stereochemical Assignment through Advanced Spectroscopic Techniques (e.g., NMR, NOE)

The definitive assignment of the absolute and relative stereochemistry of a complex molecule like Ciramadol is a critical step. While X-ray crystallography provides unambiguous proof of the solid-state structure, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming the structure in solution and for cases where suitable crystals cannot be obtained.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide fundamental information about the connectivity and chemical environment of atoms within the molecule. For stereochemical assignment, the analysis of coupling constants (J-values) and chemical shifts is employed. wordpress.com In the rigid cyclohexanol (B46403) ring of Ciramadol, the magnitude of the coupling constants between adjacent protons is dependent on the dihedral angle between them, which in turn is defined by the stereochemistry.

The Nuclear Overhauser Effect (NOE) is a particularly powerful NMR technique for determining spatial relationships between atoms. libretexts.orgnanalysis.com The NOE arises from the through-space dipolar coupling between nuclei that are in close proximity (typically < 5 Å), regardless of whether they are directly bonded. libretexts.orgnanalysis.com In an NOE experiment, irradiating a specific proton signal will lead to an enhancement of the signals of other protons that are physically close to it.

For Ciramadol, NOE experiments can be used to definitively establish the cis relationship between the benzyl (B1604629) group and the hydroxyl group on the cyclohexane (B81311) ring. For instance, irradiation of the benzylic proton would be expected to show an NOE enhancement for the proton on the carbon bearing the hydroxyl group if they are on the same face of the ring. A two-dimensional version of this experiment, NOESY (Nuclear Overhauser Effect Spectroscopy), provides a comprehensive map of all through-space correlations within the molecule. nanalysis.com

The table below illustrates hypothetical NOE correlations that would be expected for the assigned stereoisomer of Ciramadol.

| Irradiated Proton(s) | Expected NOE Enhancement on Proton(s) | Stereochemical Implication |

| Benzylic CH | CH-OH on cyclohexane ring | Confirms cis relationship between the benzyl and hydroxyl groups. |

| N-Methyl groups | Aromatic protons on the phenyl ring | Confirms the proximity and orientation of the dimethylamino group relative to the phenyl ring. |

| Axial protons on the cyclohexane ring | Other axial protons on the same face of the ring | Helps to define the chair conformation of the cyclohexane ring. |

By combining the information from ¹H and ¹³C NMR, coupling constants, and NOE data, a detailed three-dimensional model of the molecule in solution can be constructed, confirming the stereochemical assignments made by other methods.

Design and Synthesis of this compound Analogues

The development of analogues of a lead compound like Ciramadol is a standard strategy in medicinal chemistry to improve potency, alter the pharmacological profile, reduce side effects, and understand the structure-activity relationship (SAR).

Rational Design Principles for Structural Modifications

The design of Ciramadol analogues is guided by an understanding of its interaction with opioid receptors. The key structural features of Ciramadol that are typically targeted for modification include the phenolic hydroxyl group, the N,N-dimethylamino group, and the cyclohexanol ring.

Modification of the Phenolic Hydroxyl Group: The phenolic -OH group is known to be a critical pharmacophore for many opioids, engaging in a key hydrogen bond interaction with the receptor. Modifications can include etherification to produce prodrugs or altering its position on the phenyl ring to probe the receptor's binding pocket.

Modification of the Basic Amine Group: The tertiary amine is essential for the molecule's basicity, which is important for receptor interaction. The size of the N-substituents can influence receptor selectivity and potency. nih.gov Replacing the methyl groups with other alkyl or arylalkyl groups can lead to changes in the agonist/antagonist profile. nih.gov For example, larger N-substituents in some opioid classes are known to confer antagonist properties.

Modification of the Cyclohexanol Ring: The stereochemistry and conformation of the cyclohexanol ring are crucial for correctly orienting the other pharmacophoric groups. Modifications in this part of the molecule, such as changing the ring size or introducing other substituents, can have a profound impact on activity.

Aromatic Ring Substitution: Introducing substituents on the phenyl ring can alter the electronic properties and lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier and its binding affinity for the receptor.

The overarching goal of these modifications is often to separate the analgesic effects from the undesirable side effects, such as respiratory depression and abuse potential, by fine-tuning the interaction with different opioid receptor subtypes (μ, δ, κ). nih.gov

Synthesis of Related Benzylamine (B48309) Derivatives

The synthesis of Ciramadol analogues that are benzylamine derivatives generally follows similar synthetic strategies to that of Ciramadol itself, with modifications to introduce the desired structural changes. wikipedia.org

For example, to synthesize analogues with different N-substituents, the Michael addition step in the original synthesis can be carried out with a different secondary amine instead of dimethylamine. Alternatively, N-demethylation of Ciramadol followed by N-alkylation with a suitable alkyl halide can be performed. nih.gov

To create analogues with different substitutions on the aromatic ring, the starting material, 3-(methoxymethoxy)benzaldehyde, can be replaced with a correspondingly substituted benzaldehyde (B42025) derivative. wikipedia.org

A general synthetic scheme for a related benzylamine derivative is outlined below:

Claisen-Schmidt Condensation: A substituted benzaldehyde is reacted with cyclohexanone (B45756) in the presence of a base to form an α,β-unsaturated ketone.

Michael Addition: A primary or secondary amine is added across the double bond of the α,β-unsaturated ketone to form an aminoketone.

Ketone Reduction: The ketone is stereoselectively reduced to an alcohol, for example, using a reducing agent like sodium borohydride. This step is crucial for establishing the desired cis-stereochemistry.

Deprotection (if necessary): Any protecting groups on the phenolic hydroxyl are removed to yield the final benzylamine derivative.

This modular synthetic approach allows for the systematic variation of different parts of the molecule, facilitating the exploration of the structure-activity relationship.

Preclinical Pharmacological Characterization of Ciramadol Hydrochloride

Receptor Binding and Activation Profiles

Ciramadol's unique analgesic profile stems from its complex interactions with various opioid receptor subtypes. smolecule.com It is classified as a mixed agonist-antagonist, a characteristic that defines its efficacy and distinguishes it from other opioids. wikipedia.orgncats.io

Opioid Receptor Subtype Affinity and Selectivity (e.g., µ, κ, δ)

Ciramadol (B49922) primarily interacts with the µ-opioid receptor (MOR). smolecule.comdrugcentral.org Its activity is characterized by a dual nature: it acts as a partial agonist at the µ-opioid receptor while also exhibiting antagonist properties at the kappa (κ) opioid receptors. smolecule.com This mixed activity profile is a key feature of ciramadol. Some research also indicates that aryl-substituted 2-(dimethylamino)-1-cyclohexanols like ciramadol show high affinity for both µ- and δ-receptors. acs.org

Agonist, Antagonist, and Partial Agonist Properties in vitro

In vitro studies have confirmed ciramadol's classification as a mixed agonist-antagonist. smolecule.comncats.io At the µ-opioid receptor, it functions as a partial agonist, binding to and activating the receptor to produce analgesia, but not to the same maximal effect as a full agonist. smolecule.com This partial agonism contributes to a "ceiling effect" on its analgesic and respiratory depressive effects. wikipedia.orgsmolecule.com Concurrently, its antagonist activity at κ-receptors may mitigate some of the undesirable side effects associated with full κ-agonists. smolecule.com

Receptor Occupancy Studies in Preclinical Models

While specific in vivo receptor occupancy data for ciramadol is not extensively detailed in the provided search results, its pharmacological effects observed in preclinical and clinical studies are consistent with its in vitro receptor binding profile. The analgesic effects seen in postoperative pain models, for instance, are attributed to its interaction with opioid receptors in the central nervous system. smolecule.comncats.io

Mechanism of Action at Molecular and Cellular Levels

The binding of ciramadol to opioid receptors initiates a cascade of intracellular events that ultimately lead to its analgesic effects. These processes involve G-protein signaling and subsequent receptor regulation.

G-Protein Coupling and Signaling Pathways

Like other opioids, ciramadol's effects are mediated through G-protein-coupled receptors (GPCRs). nih.govdrugtargetreview.com Upon binding of an agonist to an opioid receptor, the receptor catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit of the heterotrimeric G-protein complex. nih.gov This leads to the dissociation of the Gα·GTP subunit from the Gβγ heterodimer, both of which can then modulate downstream effector proteins. nih.gov For µ-opioid receptors, this signaling cascade typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the modulation of ion channel activity, which collectively contribute to a decrease in neuronal excitability and nociceptive transmission. nih.gov

Receptor Internalization and Desensitization Mechanisms

Prolonged or repeated activation of GPCRs, including opioid receptors, often leads to desensitization and internalization of the receptors, which are mechanisms to regulate signaling. nih.govucla.edu Following agonist binding and G-protein activation, G protein-receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. nih.gov This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling, thereby "arresting" the signal. nih.gov Furthermore, β-arrestin facilitates the recruitment of the receptor to clathrin-coated pits, leading to its internalization from the cell surface via endocytosis. ucla.edu The internalized receptor can then be either dephosphorylated and recycled back to the plasma membrane or targeted for degradation. nih.gov Some opioid agonists, but not all, have been shown to induce rapid internalization of the µ-opioid receptor. ucla.edu

Modulation of Neurotransmitter Systems (e.g., noradrenergic, serotonergic)

Ciramadol hydrochloride's interaction with neurotransmitter systems, particularly the noradrenergic system, has been investigated primarily through its effects on specific brain regions. Preclinical electrophysiological studies on the locus coeruleus, the principal site of noradrenergic neurons in the brain, have shown that ciramadol inhibits neuronal activity. nih.gov However, this inhibitory action is mechanistically distinct from that of typical serotonin-norepinephrine reuptake inhibitors (SNRIs). The reduction in locus coeruleus impulse flow caused by ciramadol was prevented by pretreatment with the opioid antagonist naloxone. nih.gov This finding indicates that ciramadol's modulation of the noradrenergic system at the level of the locus coeruleus is mediated through an opioid receptor-dependent mechanism, rather than by blocking the reuptake of norepinephrine (B1679862). nih.gov

While structurally related to compounds that are known to inhibit the reuptake of both norepinephrine and serotonin (B10506), specific data from binding or uptake assays detailing ciramadol's direct interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET) are not extensively described in the available literature. nih.govnih.gov Its primary documented effect on these neurotransmitter systems in preclinical models appears to be secondary to its opioid receptor activity. nih.gov

Enzymatic Interactions and Pharmacological Implications

This compound is identified as a modulator of UDP-glucuronyltransferase (UGT), a key enzyme family involved in phase II metabolism. medchemexpress.com Glucuronidation represents a major pathway for the elimination of ciramadol. nih.gov In vitro studies using human and dog liver microsomes have characterized this metabolic process. The rate of ciramadol glucuronidation was found to be slower in human liver microsomes compared to those from dogs, with a Vmax of 1.56 versus 5.40 nmol/min/mg of microsomal protein, respectively. nih.gov

The activity of the UGT enzymes responsible for ciramadol's metabolism can be significantly inhibited by other drugs, particularly benzodiazepines. Research has demonstrated that benzodiazepines act as competitive inhibitors of ciramadol's glucuronidation. nih.gov In vitro experiments quantified the inhibitory potential of several benzodiazepines, showing that diazepam was a more potent inhibitor than lorazepam or oxazepam. nih.gov An in vivo study in dogs confirmed these findings; co-administration of diazepam significantly reduced the plasma clearance of ciramadol and prolonged its half-life, consistent with the inhibition of its glucuronidation. nih.gov

Table 1: In Vitro Inhibition of Ciramadol Glucuronidation by Benzodiazepines in Dog Liver Microsomes

| Inhibitor | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|

| Diazepam | Lower Ki | Competitive |

| Lorazepam | 3-4x Higher Ki than Diazepam | Competitive |

| Oxazepam | 3-4x Higher Ki than Diazepam | Competitive |

Detailed studies specifically profiling the interaction of this compound with cytochrome P450 (CYP) isoenzymes are not extensively reported in the preclinical literature. While CYP enzymes are a major pathway for the metabolism of many opioid analgesics and psychoactive compounds, including structurally related molecules, a specific CYP interaction profile for ciramadol has not been established. nasa.govca.govpfizer.com Therefore, its potential to act as a substrate, inhibitor, or inducer of major CYP isozymes such as CYP2D6 or CYP3A4 remains uncharacterized based on available scientific reports.

Glucuronyltransferase Modulatory Activity

In Vitro and Preclinical In Vivo Mechanistic Studies

The neurophysiological effects of ciramadol have been demonstrated in vivo through electrophysiological studies of the locus coeruleus in rats. nih.gov These studies showed that systemically administered ciramadol causes a dose-dependent inhibition of the spontaneous firing rate of noradrenergic neurons within the locus coeruleus. nih.gov When compared with other psychoactive compounds, ciramadol was found to be less potent in this regard than the tricyclic antidepressant desipramine. nih.gov

Crucially, the mechanism underlying this neurophysiological modulation was shown to be opioid-mediated. The inhibitory effect of ciramadol on locus coeruleus neuronal activity was completely reversed by the administration of the opioid antagonist naloxone. nih.gov This distinguishes its action from that of classic antidepressants like desipramine, whose inhibitory effects on the locus coeruleus are due to norepinephrine reuptake blockade and are reversed by alpha-adrenergic antagonists, not naloxone. nih.gov

Specific in vitro studies detailing the direct effects of ciramadol on the electrophysiological properties of individual cells, such as actions on specific ion channels or neuronal membrane potential through methods like patch-clamp recording, are not widely available in the published literature. tandfonline.comuib.no The primary electrophysiological characterization of ciramadol comes from the in vivo extracellular recordings of neuronal populations in the locus coeruleus, as described previously. nih.gov These in vivo findings demonstrate a net inhibitory effect on the firing rate of a specific neuronal population, an action mediated by opioid receptors. nih.gov

Preclinical Pharmacokinetics and Metabolism of Ciramadol Hydrochloride

Absorption and Distribution Studies in Animal Models

The absorption and distribution of a compound determine its concentration at the site of action and in various tissues.

Preclinical studies have established that ciramadol (B49922) is an orally active compound. Following oral administration, the compound is absorbed from the gastrointestinal tract. In vivo studies in dogs have shown that the oral clearance of ciramadol can be significantly influenced by co-administered drugs. For instance, treatment with diazepam was found to cause a significant reduction in the oral clearance of ciramadol, although it did not alter its systemic availability nih.gov. This suggests that while absorption occurs, metabolic interactions can affect its first-pass elimination nih.gov.

The volume of distribution at steady state (Vss) is a key parameter that describes the extent of a drug's distribution in the body tissues relative to the plasma. For ciramadol, the Vss in dogs was not significantly altered by pretreatment with diazepam, indicating that its distribution into tissues is not affected by this specific interaction nih.gov. The disposition of ciramadol has been described using a two-compartment open model in human studies, a model often applicable in preclinical species to describe the distribution from a central compartment (blood and highly perfused organs) to a peripheral compartment (less perfused tissues) and subsequent elimination.

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is free to distribute into tissues and exert a pharmacological effect. Acidic compounds typically bind to albumin, while basic drugs, like ciramadol, often bind to alpha-1 acid glycoprotein (B1211001) (AAG). The extent of plasma protein binding can vary significantly across species (e.g., rat, dog, human), which can introduce uncertainty when extrapolating preclinical data mdpi.com.

Tissue Distribution Profiles and Compartmental Analysis (e.g., liver, lung, kidney, spleen)

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Biotransformation is a key elimination route for many drugs, typically occurring in two phases. Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate the drug or its metabolites with endogenous molecules to increase water solubility and facilitate excretion cambridgemedchemconsulting.com.

Phase I metabolism of ciramadol likely involves several pathways based on its chemical structure and data from structurally related compounds.

N-demethylation: Ciramadol possesses a dimethylamino group, which is a common site for N-demethylation by cytochrome P450 (CYP) enzymes pharmgkb.org. Studies on the structurally similar analgesic tramadol (B15222) have shown that N-demethylation is a significant metabolic pathway in both rats and dogs nih.gov. This process would lead to the formation of N-desmethylciramadol.

Aromatic/Alicyclic Ring Oxidation: The cyclohexyl (alicyclic) ring of ciramadol is a potential site for hydroxylation, another common Phase I reaction catalyzed by CYP enzymes nih.gov. The subsequent formation of an alicyclic-O-glucuronide conjugate has been identified, which strongly implies that oxidation of the alicyclic ring occurs as a preceding Phase I step nih.gov. Aromatic oxidation of the phenol (B47542) ring is also a possible, though less emphasized, metabolic route.

Glucuronidation is a major Phase II metabolic pathway for ciramadol, playing a significant role in its elimination in both dogs and humans nih.govresearchgate.net. This reaction involves the conjugation of a glucuronic acid moiety to the parent drug or its Phase I metabolites, primarily at the phenolic hydroxyl group (aryl-O-glucuronidation) or the hydroxyl group on the alicyclic ring nih.gov.

In vitro studies using liver microsomes have provided quantitative insights into the kinetics of this pathway. A comparison between dog and human liver microsomes demonstrated species differences in the rate of ciramadol glucuronidation. The maximum reaction velocity (Vmax) was found to be considerably faster in dog liver microsomes than in human liver microsomes, indicating a more rapid glucuronidation capacity in the preclinical dog model nih.gov. This pathway is subject to inhibition; co-administration of diazepam was shown to inhibit the glucuronidation of ciramadol in dogs, leading to decreased clearance nih.gov.

Table 1: In Vitro Glucuronidation Kinetics of Ciramadol

| Species | System | Vmax (nmol/min/mg protein) | Citation |

| Dog | Liver Microsomes | 5.40 | nih.gov |

| Human | Liver Microsomes | 1.56 | nih.gov |

Identification and Structural Elucidation of Major and Minor Metabolites

In metabolic studies, the primary transformation pathway for ciramadol is conjugation. The major metabolite identified is a phenolic glucuronide conjugate. nih.gov This occurs through the enzymatic addition of a glucuronic acid moiety to the phenolic hydroxyl group of the parent ciramadol molecule. A minor metabolite has also been structurally identified as a glucuronide conjugated with the alicyclic ring of the compound. nih.gov In plasma, only the unchanged parent drug, ciramadol, and the aryl-O-glucuronide (the phenolic glucuronide) are detected in significant concentrations. nih.gov While a desmethyl metabolite was investigated in some human studies, it was not detected in plasma. nih.gov The metabolism of ciramadol primarily involves Phase II conjugation reactions, particularly glucuronidation, which is a common pathway for phenolic compounds. pharmgkb.org

Table 1: Identified Metabolites of Ciramadol

| Metabolite Type | Description | Relative Abundance |

|---|---|---|

| Major Metabolite | Phenolic O-glucuronide | Major |

| Minor Metabolite | Alicyclic glucuronide | Minor |

Interspecies Metabolic Comparisons in Animal Models (e.g., rhesus monkeys vs. rats)

Significant species differences have been noted in the metabolism and presystemic elimination of ciramadol. nih.gov Studies involving rats, dogs, and rhesus monkeys have demonstrated variations in the urinary recovery of the parent drug and its metabolites, highlighting the differing metabolic pathways among these preclinical models. rlmc.edu.pkcapes.gov.br

The major metabolic pathway for ciramadol can vary between species, which is a critical consideration when extrapolating animal data to humans. nih.gov For instance, the addiction potential and certain physiological effects of ciramadol were specifically substantiated in monkey models. nih.gov While detailed public data on the precise metabolic breakdown in rats versus rhesus monkeys is limited, the existence of these species-dependent pathways underscores the importance of using multiple animal models in preclinical evaluation. nih.govrlmc.edu.pk The metabolism of related opioid compounds like tramadol is known to be heavily influenced by cytochrome P450 (CYP) enzymes, which exhibit significant interspecies variability. pharmgkb.org However, for ciramadol, the primary pathway appears to be glucuronidation, a process mediated by UDP-glucuronyltransferases (UGTs), which can also differ between species. medchemexpress.com

Excretion Routes and Mass Balance Studies in Preclinical Models

Mass balance studies, typically conducted with radiolabeled compounds, are essential in preclinical development to determine the routes and extent of drug excretion. nih.gov For a compound to be considered well-characterized, total recovery of the administered dose in excreta should ideally be high, often 90% or greater. nih.govresearchgate.net

Renal and Biliary Excretion Pathways

Preclinical and clinical data indicate that excretion of ciramadol and its metabolites occurs almost exclusively through the renal route. nih.gov The recovery of a very small percentage of the dose in feces suggests that biliary excretion is a minor pathway for the elimination of the parent drug and its major metabolites. nih.gov The high proportion of the drug and its metabolites found in urine points to efficient absorption from the gastrointestinal tract followed by clearance via the kidneys. nih.gov

Quantitative Assessment of Excreted Drug and Metabolites

Quantitative analysis from human studies, which are informed by prior preclinical assessments, shows a near-complete mass balance. In these studies, total recovery of a radiolabeled dose was approximately 94.2%. researchgate.net The vast majority of the dose was recovered in urine, with over 90% of this urinary excretion occurring within the first 24 hours post-administration. nih.gov Unchanged ciramadol accounted for a substantial portion of the excreted dose, with the major phenolic glucuronide metabolite comprising the other large fraction. nih.gov

Table 2: Quantitative Excretion of Ciramadol (Based on Human Data)

| Excretion Route | Percentage of Dose Recovered (Mean ± SD) | Components in Urine | Percentage of Dose in Urine (Mean ± SD) |

|---|---|---|---|

| Urine | 93.5% ± 11.7% nih.gov | Unchanged Ciramadol | 43.9% ± 6.5% nih.gov |

| Feces | 0.7% ± 0.6% nih.gov | Phenolic Glucuronide | 37.9% ± 7.8% nih.gov |

| Total Recovery | ~94.2% researchgate.net | Alicyclic Glucuronide | 2.3% ± 0.6% nih.gov |

Preclinical Drug-Drug Interactions (Metabolic Basis)

The potential for drug-drug interactions is a key component of preclinical evaluation and is often related to the inhibition or induction of metabolic enzymes. biopharmaservices.comd-nb.info For ciramadol, interactions are primarily linked to its main metabolic pathway: glucuronidation.

Enzyme Induction and Inhibition Studies in Animal Models or in vitro Systems

Ciramadol itself has been identified as a modulator of UDP-glucuronyltransferase (UGT), the enzyme family responsible for its glucuronidation. medchemexpress.com Preclinical research has demonstrated that the metabolism of ciramadol can be influenced by other compounds. Specifically, in vitro studies have shown that benzodiazepines can inhibit the glucuronidation of ciramadol. medchemexpress.com This type of interaction, where one drug inhibits the metabolic enzyme responsible for clearing another, can lead to altered plasma concentrations and pharmacological effects. nih.gov Enzyme inhibition effects are typically immediate and depend on the concentration and binding affinity of the inhibiting drug. biopharmaservices.com There is no significant evidence in the provided results to suggest that ciramadol is a major inducer or inhibitor of the cytochrome P450 (CYP) enzyme system, which is a common source of metabolic drug interactions for many other opioids. researchgate.net

Structure Activity Relationships Sar and Rational Design of Ciramadol Hydrochloride Derivatives

Structural Determinants of Receptor Affinity and Selectivity

The affinity and selectivity of ciramadol (B49922) and its derivatives for different opioid receptors (μ, δ, and κ) are dictated by precise structural and stereochemical features. The core structure consists of a substituted phenyl ring attached to a cyclohexanol (B46403) ring, which bears a dimethylaminomethyl group. wikipedia.org Modifications at each of these sites can dramatically alter the pharmacological profile.

Stereochemistry is a critical determinant of activity in the aryl-cyclohexylamine class of opioids. Ciramadol itself is the (−)-enantiomer, specifically with a (1R, 2R) configuration at the two chiral centers of the cyclohexyl ring. wikipedia.org This specific spatial arrangement is essential for its characteristic analgesic activity.

For the closely related compound tramadol (B15222), the stereochemistry profoundly impacts its dual mechanism of action. The (+)-(1R,2R)-enantiomer is a more potent μ-opioid receptor agonist and a serotonin (B10506) reuptake inhibitor, while the (−)-(1S,2S)-enantiomer primarily inhibits norepinephrine (B1679862) reuptake. nih.govebi.ac.uk The (+)-(1R,2R)-enantiomer of tramadol exhibits a tenfold higher analgesic potency than its (1S,2S)-counterpart. nih.govebi.ac.uk This highlights the stereospecific demands of the opioid receptor binding pocket. The absolute configuration of the hydroxyl group and the aminomethyl group on the cyclohexane (B81311) ring dictates the orientation of the molecule within the receptor, influencing binding affinity and subsequent signal transduction. Studies on other opioid classes, such as the macrocyclic tetrapeptide CJ-15,208, also demonstrate that altering the stereochemistry of even a single amino acid residue can dramatically reduce affinity for μ (MOR) and κ (KOR) opioid receptors, sometimes by over 450-fold for KOR. researchgate.netmdpi.com

The position of the hydroxyl group on the phenyl ring is also crucial. In ciramadol, this group is at the meta-position (position 3). This phenolic hydroxyl group is a key pharmacophoric element for many opioids, as it often forms a critical hydrogen bond interaction with a histidine residue in the binding pocket of the μ-opioid receptor. The O-demethylated metabolite of tramadol, O-desmethyltramadol (M1), which possesses a similar phenolic hydroxyl group, has a significantly higher affinity for the μ-opioid receptor (Ki = 0.0034 µM) compared to the parent drug (Ki = 2.4 µM). pharmgkb.org This underscores the importance of this substituent for potent opioid receptor binding.

Modifications to the core cyclohexanol ring and the N,N-dimethylamino side chain are pivotal in modulating receptor affinity and functional activity.

Core Structure: The cyclohexane ring serves as a scaffold, positioning the key pharmacophoric elements—the phenyl ring and the basic amino group—in a specific spatial orientation. Its conformational flexibility allows it to adopt a chair conformation that is believed to be optimal for receptor interaction.

Side Chain Modifications: The tertiary amino group is another essential feature for opioid activity, as it is typically protonated at physiological pH and forms an ionic bond with an aspartate residue (Asp147 in the μ-opioid receptor) in the binding pocket. plos.orgnih.gov Altering the nature of the N-substituents can significantly impact affinity and selectivity.

N-Demethylation: Removal of one or both methyl groups from the nitrogen atom generally leads to a decrease in activity. For instance, the N-desmethyl metabolite of tramadol (M2) has a much lower affinity for opioid receptors than the parent compound. pharmgkb.org

N-Substitution: Replacing the methyl groups with larger alkyl or aralkyl groups can modulate the pharmacological profile, sometimes converting an agonist into an antagonist. For example, in the morphinan (B1239233) series, replacing an N-methyl group with an N-cyclopropylmethyl group typically confers antagonist properties. nih.gov

The following table illustrates the impact of stereochemistry and O-demethylation on the μ-opioid receptor affinity of tramadol, providing a model for understanding similar relationships in ciramadol.

| Compound | Configuration | μ-Opioid Receptor Affinity (Ki, nM) |

| (+)-Tramadol | (1R, 2R) | 2400 |

| (+)-O-desmethyltramadol (M1) | (1R, 2R) | 3.4 |

| (-)-Tramadol | (1S, 2S) | - (Lower affinity) |

| (-)-O-desmethyltramadol | (1S, 2S) | - (Lower affinity) |

| Data derived from studies on tramadol and its metabolites. pharmgkb.org |

Influence of Substituent Position and Stereochemistry

Lead Optimization and Analog Development

Lead optimization is a critical process in drug discovery aimed at enhancing the desirable properties of a lead compound, such as ciramadol, while minimizing undesirable ones. nih.govrevvity.com This involves iterative cycles of designing, synthesizing, and evaluating new analogues to improve potency, selectivity, and pharmacokinetic profiles.

Several strategies can be employed to fine-tune the pharmacological properties of ciramadol analogues.

Structural Simplification: This strategy involves removing non-essential parts of the molecule to reduce molecular complexity and weight, which can improve pharmacokinetic properties and synthetic accessibility. mdpi.com For a compound like ciramadol, this could involve simplifying the cyclohexane ring or the substituents.

Bioisosteric Replacement: Key functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres). For example, the phenolic hydroxyl group could be replaced with other hydrogen bond donors, or the phenyl ring could be substituted with other aromatic heterocycles to explore new interactions within the receptor binding pocket.

Conformational Constraint: Introducing rigidity into the molecule, for example by creating additional ring systems, can lock the molecule into a specific conformation. This can increase affinity and selectivity if the constrained conformation is the one recognized by the receptor.

The synthesis of novel ciramadol analogues would follow established chemical pathways, similar to the original synthesis of ciramadol which involves a Claisen-Schmidt condensation followed by a Michael addition and stereospecific reduction. wikipedia.org New analogues would be designed to probe the SAR at different parts of the molecule. For example, a series of analogues could be synthesized with varying substituents on the phenyl ring (e.g., electron-withdrawing or electron-donating groups at different positions) or with different N-alkyl groups on the amino side chain. nih.govusp.orgzsmu.edu.ua

Once synthesized, these novel analogues would be subjected to a rigorous pharmacological evaluation. This typically involves:

Receptor Binding Assays: To determine the affinity (Ki values) of the new compounds for μ, δ, and κ opioid receptors using radioligand displacement studies. researchgate.net

Functional Assays: To assess whether the compounds act as agonists, partial agonists, or antagonists at each receptor type. This is often done using assays like the [³⁵S]GTPγS binding assay, which measures G-protein activation. nih.gov

The following table shows SAR data for a series of tramadol analogues, illustrating how modifications affect receptor binding and activity. This serves as a model for the type of data that would be generated for novel ciramadol analogues.

| Compound ID | Modification from Tramadol Structure | MOR Ki (nM) | KOR Ki (nM) | DOR Ki (nM) | MOR Efficacy (Emax %) |

| M1 | O-demethylation | 0.0034 | 7.9 | 41.67 | High Agonist |

| Analogue A | Different Phenyl Substituent | 0.0021 | 25.8 | 18.4 | 209.1 |

| Analogue B | Linker Modification | >1000 | >1000 | >1000 | Low Agonist |

| This table is illustrative, based on data from related tramadol analogues. mdpi.compharmgkb.org |

Design Strategies for Modulating Pharmacological Properties

Computational Approaches in SAR Elucidation

Computational modeling is a powerful tool used to understand and predict the SAR of compounds like ciramadol. plos.orguctm.edu Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into how a ligand binds to its receptor at an atomic level. plos.orgresearchgate.net

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For ciramadol analogues, docking studies into the crystal structures of opioid receptors can help rationalize their binding affinities. researchgate.net The docking score, an estimation of binding energy, can be correlated with experimental Ki values. plos.org These models can reveal key interactions, such as the hydrogen bond between the phenolic hydroxyl group and a receptor histidine, and the ionic bond between the protonated amine and an aspartate residue. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the binding pose predicted by docking. nih.gov This can help explain how subtle structural differences between analogues lead to different functional outcomes (e.g., agonist vs. antagonist activity).

By combining these computational approaches with experimental data, a comprehensive understanding of the SAR for the ciramadol scaffold can be developed. This knowledge is invaluable for the rational design of new analgesics with optimized efficacy and selectivity. nih.govwikimedia.org

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. dovepress.com In the context of Ciramadol derivatives, docking simulations would be employed to predict their binding affinity and mode of interaction within the active site of opioid receptors, primarily the µ-opioid receptor (MOR).

Detailed research findings from molecular docking studies on Ciramadol derivatives would aim to elucidate key interactions between the ligand and amino acid residues in the receptor's binding pocket. For instance, simulations would identify crucial hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. The hydroxyl group on the cyclohexanol ring and the phenolic hydroxyl group of Ciramadol are expected to be key hydrogen bond donors or acceptors, while the dimethylamino group would likely form ionic interactions with acidic residues in the receptor.

By systematically modifying the core structure of Ciramadol—for example, by altering substituents on the phenyl ring or modifying the N,N-dimethylamino group—researchers can use docking to predict how these changes affect binding affinity. The results, typically expressed as a binding energy or docking score, allow for the ranking of novel derivatives before their synthesis, prioritizing compounds with the most promising predicted activity.

Interactive Data Table: Illustrative Molecular Docking Results for Ciramadol Derivatives at the µ-Opioid Receptor

This table represents hypothetical data that would be generated from molecular docking simulations to guide the rational design of new derivatives.

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Ciramadol | Parent Compound | -8.5 | ASP147, TYR148, HIS319 | 2 |

| Derivative A | 4-fluoro on phenyl ring | -8.9 | ASP147, TYR148, HIS319 | 2 |

| Derivative B | N-methyl-N-ethyl | -8.2 | ASP147, LYS233, HIS319 | 1 |

| Derivative C | O-methylated phenol (B47542) | -7.1 | TYR148, HIS319 | 1 |

| Derivative D | Cyclopentanol ring | -8.0 | ASP147, TYR148, TRP293 | 2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. dibru.ac.in A QSAR study involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for a series of molecules with known activities. Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.govnih.gov

For Ciramadol derivatives, a QSAR model would be invaluable for understanding which molecular properties are most influential for their analgesic potency. Descriptors such as LogP (lipophilicity), molecular weight, polar surface area, and specific quantum chemical parameters (e.g., HOMO/LUMO energies) would be calculated for a training set of Ciramadol analogs with experimentally determined binding affinities or functional activities. lidsen.com

A robust QSAR model, validated through internal and external statistical methods, can provide deep insights into the SAR of Ciramadol derivatives. For example, a model might reveal that increased lipophilicity in a specific region of the molecule enhances activity, while steric bulk in another area is detrimental. These insights guide the design of new derivatives with a higher probability of success.

Interactive Data Table: Representative QSAR Model for Analgesic Activity of Ciramadol Derivatives

This table illustrates the type of statistical output and descriptors that would define a QSAR model.

| Parameter | Description | Value |

| R² (Coefficient of Determination) | Proportion of variance in the activity explained by the model. | 0.91 |

| Q² (Cross-validated R²) | A measure of the model's predictive ability from cross-validation. | 0.82 |

| Descriptor 1 (LogP) | Lipophilicity | Positive Coefficient |

| Descriptor 2 (TPSA) | Topological Polar Surface Area | Negative Coefficient |

| Descriptor 3 (Balaban J index) | A topological descriptor related to molecular branching. | Positive Coefficient |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govmdpi.com This powerful technique is used to study the conformational flexibility of the ligand and receptor, the stability of the binding pose predicted by docking, and the kinetics of the binding process. lidsen.com

Applying MD simulations to a Ciramadol derivative complexed with the µ-opioid receptor would provide several critical insights. Firstly, it would allow for the assessment of the stability of the docked pose. By monitoring the Root Mean Square Deviation (RMSD) of the ligand over the simulation time, researchers can determine if the ligand remains stably bound in its initial predicted orientation. Secondly, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the ligand and receptor are flexible or rigid, which can be crucial for binding. mdpi.com

Furthermore, advanced MD techniques can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. These simulations can also shed light on the binding and unbinding pathways of the ligand, offering information on the kinetics (k-on and k-off rates) of the interaction, which is increasingly recognized as a critical determinant of a drug's in vivo efficacy. mdpi.com

Interactive Data Table: Typical Output from Molecular Dynamics Simulations of a Ligand-Receptor Complex

This table shows example data that would be analyzed from an MD simulation to understand the dynamic behavior of a Ciramadol derivative in the µ-opioid receptor binding site.

| Simulation Parameter | Description | Illustrative Value/Finding |

| Simulation Time | Total duration of the simulation. | 200 ns |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atoms from the initial pose. | Stable at 1.5 ± 0.3 Å after 50 ns |

| Protein RMSF | Root Mean Square Fluctuation of protein residues. | High fluctuation in extracellular loops, low in binding pocket. |

| Binding Free Energy (MM/PBSA) | Calculation of the free energy of binding. | -45.5 kcal/mol |

| Key Residue Interaction Occupancy | Percentage of simulation time a specific interaction is maintained. | ASP147 H-bond: 92% |

Analytical Methodologies for Ciramadol Hydrochloride Research and Preclinical Studies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Ciramadol (B49922), allowing for its separation from complex matrices such as plasma and from related impurities.

High-Performance Liquid Chromatography (HPLC) stands out as a versatile technique for the analysis of Ciramadol. An effective method for the determination of Ciramadol and another analgesic, Dezocine, utilizes HPLC coupled with electrochemical detection (ED). waters.comnih.gov This approach is particularly advantageous for quantifying the compound in biological fluids like blood. nih.gov The electrochemical detector offers high sensitivity, which is crucial for detecting the low concentrations often present in plasma samples. mdpi.com While specific chromatographic conditions from the studies are limited, the principle relies on the electrochemical activity of the Ciramadol molecule, allowing for its selective detection and quantification. nih.govmdpi.com

Table 1: HPLC Method for Ciramadol Analysis

| Technique | Detection Mode | Application | Reference |

|---|---|---|---|

| HPLC | Electrochemical Detection (ED) | Determination of Ciramadol in blood | nih.gov |

Gas-liquid chromatography (GLC), a form of Gas Chromatography (GC), has been successfully developed for determining Ciramadol concentrations in plasma. nih.gov This method involves a derivatization step to enhance the volatility and detectability of the compound. Specifically, a dipentafluorobenzoyl derivative of Ciramadol is prepared, which can then be quantified using an electron-capture detector (ECD). nih.gov

The method demonstrates high specificity and sensitivity. An isomer of the drug is used as an internal standard to ensure accuracy. nih.gov The analytical procedure was validated for its precision, linearity, and sensitivity, proving to be a robust tool for pharmacokinetic studies. nih.gov The minimum quantifiable concentration was found to be 4 ng/ml in a 2-ml plasma sample. nih.gov

Table 2: Performance Characteristics of the GLC-ECD Method for Ciramadol

| Parameter | Finding |

|---|---|

| Derivatization | Dipentafluorobenzoyl derivative |

| Detection | Electron Capture Detector (ECD) |

| Internal Standard | An isomer of Ciramadol |

| Linearity Range | 8.75-175 ng |

| Correlation Coefficient | > 0.999 |

| Coefficient of Variation | 3.8% to 11.1% |

| Limit of Quantification | 4 ng/ml |

Data sourced from a study on determining Ciramadol concentrations in plasma. nih.gov

Ciramadol is a chiral compound, meaning it exists as non-superimposable mirror images called enantiomers. wikipedia.org The specific stereochemistry is crucial for its pharmacological activity. wikipedia.org Therefore, chiral chromatography is an essential analytical technique to separate and quantify the desired enantiomer from any potential stereoisomeric impurities that may arise during the synthesis process.

While specific studies detailing the chiral separation of Ciramadol are not extensively published, methods developed for the structurally similar analgesic tramadol (B15222) provide a strong precedent. jsmcentral.orgmdpi.com These methods often employ chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), to achieve enantiomeric separation. jsmcentral.orgmdpi.com Techniques like these are vital for quality control, ensuring the stereochemical purity of the final active pharmaceutical ingredient.

Gas Chromatography (GC) Applications

Spectroscopic Methods for Structural Characterization and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of Ciramadol hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural and stereochemical elucidation of organic molecules. Studies on a new analogue of Ciramadol have demonstrated the utility of a suite of NMR techniques. uni-regensburg.de

One-dimensional proton NMR (¹H-NMR) provides initial information on the proton environment. uni-regensburg.de More advanced two-dimensional techniques, such as Correlation Spectroscopy (COSY-90), are used to establish the connectivity between protons, confirming the molecular framework. uni-regensburg.de Furthermore, Nuclear Overhauser Effect (NOE) experiments are critical for determining the spatial proximity of atoms, which is key to establishing the absolute configuration and favored conformation of the molecule. uni-regensburg.de For instance, NOE measurements can confirm the trans orientation of specific protons, which is corroborated by their coupling constants (J values) in the ¹H-NMR spectrum. uni-regensburg.de

Table 3: NMR Techniques Used in the Structural Analysis of a Ciramadol Analogue

| NMR Technique | Purpose | Findings |

|---|---|---|

| ¹H-NMR | Provides information on proton chemical shifts and coupling constants (J values). | Used J values (e.g., 11.5 Hz) to infer proton orientations. |

| COSY-90 | Establishes proton-proton spin coupling correlations. | Confirmed the connectivity of protons within the molecule. |

| NOE | Identifies protons that are close in space, regardless of bond connectivity. | Demonstrated the trans position of key protons and established the absolute configuration at chiral centers. |

Based on stereochemical studies of a Ciramadol analogue. uni-regensburg.de

Mass Spectrometry (MS) is used to determine the molecular weight of Ciramadol and to analyze its fragmentation patterns, which serves as a molecular fingerprint. The molecular weight of the Ciramadol free base is 249.35 g/mol , while its hydrochloride salt is 285.82 g/mol . wikipedia.orgjournals.co.zamedchemexpress.com MS analysis confirms this mass, providing essential evidence for the compound's identity.

When coupled with a chromatographic technique like GC (GC-MS), it becomes a powerful tool for identifying and quantifying the compound in complex mixtures. nih.govnih.gov In mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragments. For Ciramadol, as with the related compound tramadol, a prominent fragment ion is expected at a mass-to-charge ratio (m/z) of 58. nih.govresearchgate.net This fragment corresponds to the stable [CH2=N(CH3)2]+ ion, which results from the cleavage of the dimethylamino methyl group from the cyclohexanol (B46403) ring, providing key structural confirmation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and widely used technique for the quantitative analysis of pharmaceutical compounds. While specific UV-Vis spectrophotometric methods for this compound are not extensively detailed in publicly available literature, the methodology can be inferred from studies on structurally related compounds, such as Tramadol hydrochloride. ijrpb.comoaji.net This technique is predicated on the principle that molecules containing chromophores absorb light at specific wavelengths in the UV-Vis spectrum.

For a compound like this compound, the phenolic ring and the dimethylamino group constitute the primary chromophores. The analysis would typically involve dissolving a precisely weighed amount of the compound in a suitable solvent, in which it is freely soluble and stable. ymerdigital.com The selection of the solvent is critical; it should not absorb in the same region as the analyte. Distilled water and methanol (B129727) are common choices for similar compounds. oaji.netymerdigital.com

The core of the method involves scanning the solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax). For instance, studies on Tramadol hydrochloride have identified a λmax at approximately 271 nm in distilled water and phosphate (B84403) buffer (pH 6.8). oaji.net Another study reported a λmax of 273.5 nm in water. ijrpb.com It is anticipated that this compound would exhibit a similar λmax due to its comparable structural features.

Once the λmax is established, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at this wavelength. The absorbance is directly proportional to the concentration of the analyte, a relationship described by the Beer-Lambert law. This calibration curve is then used to determine the concentration of this compound in unknown samples. The method's simplicity, cost-effectiveness, and speed make it a valuable tool in pharmaceutical analysis. ijrpb.com

Advanced Bioanalytical Method Development for Preclinical Samples

The quantitative determination of drugs and their metabolites in biological matrices such as plasma, serum, or urine is a cornerstone of preclinical studies. rfppl.co.incore.ac.uk Developing a reliable bioanalytical method is a multi-step process that involves optimizing sample preparation, chromatographic separation, and detection. rfppl.co.in The objective is to create a method that is selective, sensitive, accurate, and reproducible for its intended purpose. who.inteuropa.eu

Sample Preparation Techniques for Biological Matrices

Biological matrices are inherently complex, containing numerous endogenous substances that can interfere with the analysis of the target analyte. orientjchem.orgnih.gov Therefore, effective sample preparation is crucial to isolate the analyte of interest and remove potential interferences. orientjchem.org Common techniques employed for small molecules like this compound from biological samples include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. orientjchem.org The choice of the organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether, is critical for achieving efficient extraction of the analyte. orientjchem.orgresearchgate.net For a compound like this compound, the pH of the aqueous phase would be adjusted to ensure the molecule is in its non-ionized form, thereby maximizing its partitioning into the organic solvent. After extraction, the organic layer is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. asianpubs.org

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge or column to separate the analyte from the sample matrix. researchgate.netscispace.com The selection of the sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of the analyte. For this compound, a reversed-phase sorbent would likely be effective. The process involves conditioning the sorbent, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte with a strong solvent. scispace.com SPE often provides cleaner extracts and higher recovery compared to LLE. researchgate.net

Protein Precipitation (PP): This is one of the simplest and fastest methods for removing proteins from plasma or serum samples. scispace.com It involves adding a precipitating agent, such as acetonitrile (B52724) or methanol, to the sample, which denatures and precipitates the proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. While rapid, PP may be less effective at removing other matrix components, potentially leading to matrix effects in sensitive detection methods like mass spectrometry. researchgate.net

Method Validation Parameters (e.g., linearity, precision, accuracy, robustness)

Once a bioanalytical method is developed, it must be rigorously validated to ensure its performance is reliable and suitable for its intended application. europa.eunih.gov Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). oaji.netfda.gov The key validation parameters include:

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated by analyzing a series of standards at different concentrations. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. ijrpb.com For example, a UV spectrophotometric method for Tramadol hydrochloride demonstrated linearity in the concentration range of 10-50 µg/mL with an r² of 0.9999. ijrpb.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). asianpubs.org Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). wjbphs.com For a validated method, the RSD should typically be less than 15% for quality control (QC) samples and less than 20% for the lower limit of quantification (LLOQ). nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. nih.gov It is determined by analyzing QC samples of known concentrations and comparing the measured concentration to the nominal concentration. asianpubs.org The accuracy is expressed as the percentage of the nominal value. The mean concentration should generally be within ±15% of the nominal value for QC samples and ±20% for the LLOQ. nih.gov

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net This provides an indication of its reliability during normal usage. For a UV-Vis method, this could involve varying the wavelength or the pH of the solvent. For a chromatographic method, variations in mobile phase composition, flow rate, or column temperature might be evaluated.

The table below summarizes typical validation parameters and their acceptance criteria, as would be applied to a bioanalytical method for this compound, based on established guidelines and data from related compounds.

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The range over which the method is proportional to concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy | The closeness of the measured value to the true value. | 85-115% of nominal value (80-120% at LLOQ) |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10:1; RSD ≤ 20%; Accuracy within 80-120% |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |

| Stability | The chemical stability of the analyte in the biological matrix under various conditions. | Analyte concentration should not deviate significantly from baseline. |

Mechanistic Preclinical Toxicology of Ciramadol Hydrochloride

Cellular and Subcellular Toxicity Mechanisms in vitro

Preclinical evaluation of a drug candidate's potential for cellular and subcellular toxicity is a critical step in safety assessment. This typically involves a battery of in vitro assays designed to identify cytotoxic effects and elucidate the underlying molecular mechanisms. For Ciramadol (B49922) hydrochloride, specific data from such preclinical studies are not extensively available in publicly accessible scientific literature. Therefore, this section will outline the standard methodologies and mechanistic pathways that would be investigated for a compound of this nature.

Cytotoxicity Assays and Apoptosis Induction Studies

The initial assessment of a compound's toxicity at the cellular level often begins with cytotoxicity assays. These assays determine the concentration at which a substance becomes toxic to cells and can provide insights into the mode of cell death. nih.govmdpi.com Common methods include viability assays that measure metabolic activity, such as the MTT assay, which assesses mitochondrial dehydrogenase activity. googleapis.com Another approach is to measure the integrity of the cell membrane, for instance, through the lactate (B86563) dehydrogenase (LDH) release assay.

Should initial screening indicate cytotoxicity, further studies would be conducted to determine whether the mechanism of cell death is apoptosis (programmed cell death) or necrosis. wuxiapptec.com Apoptosis is a controlled process characterized by specific morphological and biochemical events, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov Techniques to study apoptosis induction include:

Flow cytometry with Annexin V and Propidium Iodide (PI) staining: This method can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. wuxiapptec.comresearchgate.net

Caspase activity assays: Caspases are a family of proteases that are key mediators of apoptosis. wikimedia.org Measuring the activity of specific caspases, such as caspase-3, can confirm the induction of apoptosis. wikimedia.org

DNA fragmentation analysis: Techniques like DNA laddering assays or the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can detect the DNA breaks characteristic of apoptosis. wuxiapptec.com

For a compound like ciramadol, which is structurally related to other opioids like tramadol (B15222), it would be pertinent to investigate its potential to induce apoptosis, as some opioids have been shown to modulate this process. For example, studies on tramadol have demonstrated its ability to induce apoptosis in certain cancer cell lines. mdpi.com Conversely, morphine has been shown to inhibit cisplatin-induced apoptosis in some contexts. nih.gov

Organelle-Specific Effects (e.g., mitochondrial toxicity)

Investigating organelle-specific toxicity is crucial for understanding the precise mechanisms of a drug's adverse effects. The mitochondrion is a common target for drug-induced toxicity due to its central role in cellular energy production and apoptosis regulation. mdpi.comresearchgate.net

Mitochondrial toxicity can be initiated through several mechanisms, including:

Inhibition of the electron transport chain

Uncoupling of oxidative phosphorylation

Induction of mitochondrial oxidative stress

Inhibition of mitochondrial DNA replication and protein synthesis researchgate.net

Assays to evaluate mitochondrial toxicity include measuring changes in mitochondrial membrane potential using fluorescent dyes like JC-1, assessing cellular oxygen consumption rates, and quantifying the production of reactive oxygen species (ROS). nih.gov For instance, studies on tramadol have shown that at lethal concentrations, it can induce oxidative damage and mitochondrial dysfunction in isolated rat liver mitochondria. nih.gov Given that skeletal and cardiac muscle are particularly susceptible to mitochondrial dysfunction, these would be important tissues to consider in the toxicological evaluation of a new compound. mdpi.com

Organ-Specific Mechanistic Investigations in Preclinical Animal Models

Following in vitro assessments, preclinical studies in animal models are essential to understand the potential for organ-specific toxicity in a whole organism. These studies help to identify target organs of toxicity and elucidate the mechanistic pathways involved.

Neuropathological and Neurotoxicity Mechanisms

For a centrally acting analgesic like ciramadol, assessing the potential for neurotoxicity is of paramount importance. wikipedia.org Neurotoxicity can manifest through various mechanisms, including oxidative stress, mitochondrial dysfunction, excitotoxicity, and neuroinflammation. drugtargetreview.comfrontiersin.org Preclinical animal models are used to investigate these potential effects.

Commonly investigated neurotoxic endpoints include:

Behavioral changes: Alterations in motor function, coordination, and cognitive performance.

Histopathological examination: Analysis of brain tissue for signs of neuronal damage, demyelination, or inflammation.

Biochemical markers: Measurement of neurotransmitter levels, markers of oxidative stress, and inflammatory cytokines in brain tissue.

For example, studies on other central nervous system-acting drugs, like the anesthetic agent propofol, have shown the potential to cause neuroapoptosis in the developing brains of animal models. mdpi.com Similarly, some opioids have been associated with neuroinflammation and alterations in neuronal viability in preclinical studies. neuroscirn.org Given that tramadol, a related compound, has been associated with an increased risk of thiotepa-related neurotoxicity in children, this would be an important area of investigation for ciramadol. nih.gov

Hepatic and Renal Toxicity Mechanisms

The liver and kidneys are frequent targets for drug-induced toxicity due to their significant roles in metabolism and excretion. nih.govmdpi.com